molecular formula C21H18N4O5 B2732157 1-phenyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one CAS No. 1251681-06-7

1-phenyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one

Cat. No.: B2732157
CAS No.: 1251681-06-7
M. Wt: 406.398
InChI Key: QAWVTIWSJMFQOY-UHFFFAOYSA-N
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Description

1-Phenyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one is a heterocyclic compound featuring a dihydropyridazinone core substituted with a phenyl group at position 1 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further functionalized with a 3,4,5-trimethoxyphenyl group, a structural motif frequently associated with bioactivity in medicinal chemistry, particularly in anticancer agents . This compound’s hybrid architecture combines two pharmacologically relevant scaffolds: dihydropyridazinones (known for cardiovascular and anticancer effects) and 1,2,4-oxadiazoles (noted for their metabolic stability and diverse bioactivities) .

Properties

IUPAC Name

1-phenyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5/c1-27-16-11-13(12-17(28-2)19(16)29-3)20-22-21(30-24-20)18-15(26)9-10-25(23-18)14-7-5-4-6-8-14/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWVTIWSJMFQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide derivative with an appropriate carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the trimethoxyphenyl group: This step involves the coupling of the oxadiazole intermediate with a trimethoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the dihydropyridazinone ring: The final step involves the cyclization of the intermediate with a suitable reagent, such as hydrazine or its derivatives, under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or trimethoxyphenyl rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules and can be used as a building block for the development of new materials.

    Biology: The compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Due to its biological activities, the compound is being investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts.

Mechanism of Action

The mechanism of action of 1-phenyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, receptors, or proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects, or modulate the activity of receptors involved in inflammation, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural similarities with several derivatives containing the 3,4,5-trimethoxyphenyl group and heterocyclic cores. Key analogues include:

Compound Name Core Structure Key Substituents Molecular Weight Bioactivity (Reported) Reference
Target Compound Dihydropyridazinone 3,4,5-Trimethoxyphenyl-oxadiazole, phenyl ~440 (estimated) Anticancer (inferred)
6-tert-Butyl-4-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3-one Benzoxazinone 3,4,5-Trimethoxyphenyl-oxadiazole 391.47 Not specified
1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone 1,3,4-Oxadiazole (saturated) 3,4,5-Trimethoxyphenyl, dichlorophenyl 422.28 Insecticidal, antibacterial
3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-yl}-1-(4-chlorophenyl)-dihydropyridazin-4-one Dihydropyridazinone Chlorophenyl, trifluoromethylpyridinyl 452.22 Not specified (pesticide-like)

Key Observations :

  • The trimethoxyphenyl-oxadiazole unit is conserved in the target compound and benzoxazinone derivative , but the core structure (dihydropyridazinone vs. benzoxazinone) influences solubility and target selectivity.
  • Halogenated substituents (e.g., chlorine, trifluoromethyl in ) enhance lipophilicity but may reduce bioavailability compared to methoxy groups.
Pharmacological Activities
  • Anticancer Potential: The 3,4,5-trimethoxyphenyl group is a hallmark of microtubule-targeting agents (e.g., combretastatin analogues) . The target compound’s oxadiazole-dihydropyridazinone hybrid may enhance tubulin-binding affinity compared to simpler oxadiazoles .
  • Antibacterial Activity : The 1,3,4-oxadiazole derivative shows moderate antibacterial effects, suggesting the target compound may share this trait, though methoxy groups could reduce potency compared to halogenated analogues.
Physicochemical Properties
  • This contrasts with the more polar pyridazinone-triazole hybrids in , which include hydrophilic triazole linkers.
  • Metabolic Stability : The 1,2,4-oxadiazole ring in the target compound is less prone to hydrolysis than 1,3,4-oxadiazoles , improving metabolic stability.
Structure-Activity Relationships (SAR)
  • Oxadiazole vs. Triazole : Replacing oxadiazole with triazole (as in ) introduces an additional nitrogen, altering electronic properties and hydrogen-bonding capacity.
  • Methoxy Substitution: The 3,4,5-trimethoxy configuration optimizes steric and electronic interactions with hydrophobic enzyme pockets, outperforming mono- or dimethoxy analogues (e.g., 4-methoxyphenyl in ).

Biological Activity

1-Phenyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of derivatives that exhibit a variety of pharmacological effects including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on diverse sources and research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a dihydropyridazinone core linked to an oxadiazole moiety and a phenyl group. The molecular formula is C22H24N4O5C_{22}H_{24}N_4O_5, with a molecular weight of 424.45 g/mol. The presence of multiple methoxy groups enhances its lipophilicity and may influence its biological activity.

Antimicrobial Activity

Research has shown that derivatives containing the oxadiazole ring often exhibit antimicrobial activity. A study highlighted that compounds with similar structures demonstrated better efficacy against gram-positive bacteria compared to gram-negative strains . The mechanism is thought to involve disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. For instance, compounds with similar oxadiazole structures have shown cytotoxic effects against several cancer types including breast (MCF-7) and liver (HUH7) cancers. Some derivatives reported IC50 values as low as 10.1 µM against HUH7 cells, indicating potent cytotoxicity .

Case Studies

  • Anticancer Studies :
    • A study indicated that compounds with oxadiazole derivatives exhibited IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells . These findings suggest that structural modifications can significantly enhance anticancer activity.
    • Another study reported that certain derivatives increased p53 expression levels in MCF-7 cells, promoting apoptosis through caspase activation .
  • Antimicrobial Studies :
    • In vitro tests demonstrated that synthesized oxadiazole derivatives were particularly effective against Bacillus species, showcasing their potential as antimicrobial agents .

Data Tables

Biological ActivityCell Line/OrganismIC50 Value (µM)Reference
AnticancerMCF-710.1
AnticancerHUH718.78
AntimicrobialBacillus cereusModerate
AntimicrobialBacillus thuringiensisHigh

Q & A

Basic: What synthetic strategies are recommended to optimize the yield of 1-phenyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of substituted oxadiazole precursors. Key steps include:

  • Cyclization : Use of dehydrating agents like phosphorous oxychloride (POCl₃) or acetic anhydride to form the oxadiazole ring .
  • Coupling Reactions : Condensation of oxadiazole intermediates with dihydropyridazinone derivatives under reflux conditions (e.g., ethanol or toluene at 80–100°C) .
  • Purification : Recrystallization from methanol/ethanol mixtures or column chromatography (silica gel, petroleum ether/ethyl acetate) to achieve >95% purity .
    Critical Parameters : Temperature control (±2°C) and reaction time (8–12 hours) significantly impact yield. For example, extending reflux time beyond 12 hours may degrade sensitive methoxy groups .

Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, dihydropyridazinone carbonyl at δ 160–165 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm purity (>98%) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ for C₂₄H₂₁N₄O₆: expected m/z 473.14) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values across studies)?

Methodological Answer:
Contradictions often arise from:

  • Purity Variability : Impurities >2% (e.g., unreacted oxadiazole precursors) can skew activity. Validate purity via HPLC and repeat assays with rigorously purified batches .
  • Assay Conditions : Differences in buffer pH (e.g., 6.5 vs. 7.4) or solvent (DMSO vs. saline) alter solubility. Standardize protocols using phosphate-buffered saline (PBS) with ≤1% DMSO .
  • Target Selectivity : Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) to confirm specificity. For example, cross-test against kinase panels to rule off-target effects .

Advanced: What strategies are effective for designing derivatives with enhanced bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify substituents on the 3,4,5-trimethoxyphenyl group. For example:
    • Replace methoxy with ethoxy to enhance lipophilicity (logP ↑0.5) .
    • Introduce electron-withdrawing groups (e.g., -Cl) at the phenyl ring to improve target binding .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like tubulin or topoisomerase II. Prioritize derivatives with ΔG < -8 kcal/mol .
  • In Vivo Validation : Assess pharmacokinetics (e.g., Cmax, t½) in rodent models to prioritize candidates with >4-hour half-lives .

Advanced: How can binding mechanisms with biological targets be experimentally validated?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., β-tubulin) on a CM5 chip to measure binding kinetics (ka/kd) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry (n) in PBS at 25°C .
  • Mutagenesis Studies : Engineer target proteins with point mutations (e.g., Tyr→Phe) to identify critical binding residues .

Basic: How should solubility challenges in aqueous buffers be addressed during bioassays?

Methodological Answer:

  • Co-Solvents : Use 10% β-cyclodextrin or 5% PEG-400 to increase solubility without disrupting assay integrity .
  • pH Adjustment : Prepare stock solutions in 0.1 M HCl (pH 2.0) for protonation of basic moieties, followed by dilution in PBS .

Advanced: What computational methods predict the compound’s reactivity and stability?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites (e.g., oxadiazole ring susceptibility to hydrolysis) .
  • Molecular Dynamics (MD) Simulations : Simulate degradation pathways under physiological conditions (37°C, pH 7.4) to identify labile bonds (e.g., ester linkages) .

Advanced: How to evaluate stability under varying storage and experimental conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to UV light (254 nm), heat (40°C), and humidity (75% RH) for 14 days. Monitor degradation via HPLC; <5% degradation indicates robustness .
  • Long-Term Stability : Store lyophilized powder at -20°C with desiccants. Reconstitute in DMSO for ≤3 months without precipitation .

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